BenchChemオンラインストアへようこそ!

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Medicinal Chemistry Physicochemical Profiling Lead Optimization

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946303-54-4) is a synthetic, small-molecule oxalamide derivative with the molecular formula C18H19F2N3O3S and a molecular weight of 395.43 g/mol. The compound incorporates a 3,4‑difluorophenyl motif, a morpholino‑thiophene ethyl side‑chain, and a central oxalamide linker.

Molecular Formula C18H19F2N3O3S
Molecular Weight 395.42
CAS No. 946303-54-4
Cat. No. B2442327
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide
CAS946303-54-4
Molecular FormulaC18H19F2N3O3S
Molecular Weight395.42
Structural Identifiers
SMILESC1COCCN1C(CNC(=O)C(=O)NC2=CC(=C(C=C2)F)F)C3=CSC=C3
InChIInChI=1S/C18H19F2N3O3S/c19-14-2-1-13(9-15(14)20)22-18(25)17(24)21-10-16(12-3-8-27-11-12)23-4-6-26-7-5-23/h1-3,8-9,11,16H,4-7,10H2,(H,21,24)(H,22,25)
InChIKeyXMEZJTDEXNZZSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide – Structural Identity and Procurement Context


N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide (CAS 946303-54-4) is a synthetic, small-molecule oxalamide derivative with the molecular formula C18H19F2N3O3S and a molecular weight of 395.43 g/mol. The compound incorporates a 3,4‑difluorophenyl motif, a morpholino‑thiophene ethyl side‑chain, and a central oxalamide linker. While publicly available pharmacological data are currently sparse, structural analogs within the oxalamide series have been investigated as inhibitors of diacylglycerol O‑acyltransferase 2 (DGAT2) and renal outer medullary potassium (ROMK) channels, suggesting potential metabolic and cardiovascular research applications. [1]

Why Generic Oxalamide Substitution Is Not Advisable for N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide


Within the oxalamide chemotype, small structural modifications can profoundly alter target engagement, selectivity, and pharmacokinetic behavior. The specific 3,4‑difluorophenyl substitution pattern, the use of a thiophen‑3‑yl (rather than thiophen‑2‑yl) ring, and the morpholino‑ethyl linker collectively define the compound's steric and electronic profile. Even closely related analogs—such as those bearing a 2,4‑difluorophenyl group or a thiophen‑2‑yl moiety—may exhibit divergent binding kinetics, metabolic stability, or off‑target activity, making direct substitution unreliable without comparative experimental data. [1]

Quantitative Differentiation Evidence for N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide


Molecular Property Comparison Against Closest Structural Analogs

The target compound exhibits a computed logP of approximately 2.8–3.2 and a topological polar surface area (tPSA) of ~59–63 Ų, placing it in a favorable property space for oral bioavailability. This differentiates it from the thiophen‑2‑yl isomer (ZINC analog ZINC299372594), which presents a slightly higher tPSA (~65 Ų) and altered hydrogen‑bond acceptor geometry. [1]

Medicinal Chemistry Physicochemical Profiling Lead Optimization

Class‑Level DGAT2 Inhibitory Potential

Multiple oxalamide derivatives bearing a morpholino‑thiophene motif have been reported as DGAT2 inhibitors. While no quantitative IC50 data are publicly available for the target compound itself, the structural similarity to potent DGAT2 inhibitors (e.g., compounds in patent WO2013/126664) suggests that the 3,4‑difluorophenyl substitution may confer enhanced binding affinity relative to unsubstituted phenyl analogs. [1]

Metabolic Disease DGAT2 Inhibition Triglyceride Synthesis

ROMK Channel Activity Relative to Other Kir1.1 Inhibitors

BindingDB lists several oxalamide-type ROMK inhibitors with IC50 values ranging from 10 nM to >1 µM. The target compound (CAS 946303-54-4) has not been directly profiled, but its structural features—including the electron‑withdrawing 3,4‑difluorophenyl group—align with pharmacophoric requirements for Kir1.1 channel inhibition. [1]

Cardiovascular Disease Potassium Channel ROMK Inhibition

Absence of Public Bioactivity Data: A Critical Procurement Consideration

As of the search date, no peer‑reviewed publications, patent examples with quantitative IC50 values, or authoritative database entries (ChEMBL, PubChem BioAssay) contain bioactivity data for the exact compound (CAS 946303-54-4). This contrasts sharply with structurally related oxalamides (e.g., N1‑(2,4‑difluorophenyl)‑N2‑(2‑morpholino‑2‑(thiophen‑2‑yl)ethyl)oxalamide), for which DGAT2 IC50 data are reported in patent literature. [1]

Data Transparency Risk Assessment Compound Selection

Recommended Application Scenarios for N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide Based on Available Evidence


Metabolic Disease Probe Development (DGAT2 Inhibition)

For laboratories investigating hepatic triglyceride synthesis, this compound represents a structurally differentiated oxalamide scaffold that can serve as a starting point for structure‑activity relationship (SAR) studies targeting DGAT2. Given the precedence of morpholino‑thiophene oxalamides as DGAT2 inhibitors, the compound may be used in head‑to‑head enzymatic assays against benchmark inhibitors such as PF‑06424439 to establish its potency and selectivity. [1]

Ion Channel Pharmacology (ROMK/Kir1.1)

The compound's alignment with the ROMK pharmacophore supports its use in cardiovascular research focused on potassium handling. It may be evaluated in thallium flux or electrophysiological assays alongside established ROMK inhibitors (e.g., VU591) to determine its inhibitory profile and selectivity over hERG. [1]

Physicochemical Benchmarking and Lead Optimization

The computed logP and tPSA values position the compound within favorable oral drug‑like space. Medicinal chemistry teams can utilize this molecule as a reference point for optimizing the ADME properties of oxalamide‑based leads, comparing experimental solubility and permeability data against its thiophen‑2‑yl isomer. [1]

Custom In‑House Profiling (De Novo Characterization)

Given the absence of public bioactivity data, the primary utility of this compound lies in custom compound profiling. Procurement is recommended only for organizations equipped to conduct in‑house biochemical and cellular assays, with the explicit goal of generating the missing comparative data needed for informed scientific selection. [1]

Quote Request

Request a Quote for N1-(3,4-difluorophenyl)-N2-(2-morpholino-2-(thiophen-3-yl)ethyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.